molecular formula C20H22N4O3S B15284680 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

Cat. No.: B15284680
M. Wt: 398.5 g/mol
InChI Key: XBEVTNMIQYQJLI-CIAFOILYSA-N
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Description

This compound is an acetohydrazide derivative featuring a 1,3-benzoxazole core linked via a sulfanyl group to a hydrazone moiety. The hydrazone is further substituted with a 4-(diethylamino)-2-hydroxybenzylidene group. Benzoxazole, a heterocycle containing oxygen and nitrogen, contributes to the compound’s electronic and steric properties, while the diethylamino and hydroxy substituents enhance hydrogen-bonding capacity and modulate lipophilicity. Its synthesis likely follows a condensation pathway between a benzoxazole-containing hydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde, analogous to methods described for related compounds .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O3S/c1-3-24(4-2)15-10-9-14(17(25)11-15)12-21-23-19(26)13-28-20-22-16-7-5-6-8-18(16)27-20/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b21-12+

InChI Key

XBEVTNMIQYQJLI-CIAFOILYSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzoxazole with chloroacetyl chloride to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide. Finally, the condensation of this product with 4-(diethylamino)-2-hydroxybenzaldehyde results in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzoxazole ring may facilitate binding to specific proteins or enzymes, while the hydrazide moiety could participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s benzoxazole core distinguishes it from analogs with benzothiazole, benzimidazole, or purine systems:

Heterocycle Example Compound Key Features Reference
Benzoxazole Target compound Oxygen atom in heterocycle; moderate electron-withdrawing effects. -
Benzothiazole 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide Sulfur instead of oxygen; increased lipophilicity and polarizability.
Benzimidazole 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide Nitrogen-rich core; potential for enhanced hydrogen bonding.
Purine N’-[4-(Diethylamino)phenyl]methylidene-2-(9H-purin-6-ylsulfanyl)acetohydrazide Bicyclic purine system; possible nucleic acid interaction or kinase inhibition.

Impact :

  • Benzimidazole derivatives (e.g., ) may show stronger binding to biological targets via additional nitrogen-mediated interactions.
Substituent Effects on the Benzylidene Group

The 4-(diethylamino)-2-hydroxy substitution in the target compound contrasts with other substituents in similar hydrazides:

Substituents Example Compound Properties Reference
4-Diethylamino-2-hydroxy Target compound Electron-donating diethylamino; hydrogen-bonding via hydroxy. -
4-Ethoxy 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(4-ethoxybenzylidene)acetohydrazide Ethoxy group increases lipophilicity but reduces hydrogen-bonding capacity.
3,4,5-Trimethoxy N’-(3,4,5-Trimethoxybenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide Bulkier substituents; steric hindrance may limit target interactions.
2,3-Dichloro 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide Electron-withdrawing chlorines; may enhance reactivity or toxicity.

Impact :

  • The diethylamino group in the target compound enhances solubility in polar solvents compared to purely aromatic substituents (e.g., ).
  • Hydroxy groups (as in the target and ) improve water solubility and facilitate intermolecular hydrogen bonding, critical for crystallinity and stability.
Physicochemical and Spectral Properties

Key data from analogous compounds highlight trends:

Property Target Compound Benzothiazole Analog Benzimidazole Analog
Molecular Weight ~522 (estimated) 371.47 522.1
Melting Point Not reported Not reported 184–187°C
Hydrogen Bond Donors 2 (hydrazide + hydroxy) 1 (hydrazide) 2 (hydrazide + hydroxy)
LogP (Estimated) Higher (diethylamino) Moderate (ethoxy) High (benzyl + diethylamino)

Spectral Trends :

  • NMR shifts for the hydrazide proton (δ ~11.47 ppm) and aromatic protons (δ 6.6–7.9 ppm) are consistent across analogs (e.g., ).
  • IR spectra show characteristic C=O stretches near 1650 cm⁻¹ and N-H stretches around 3200 cm⁻¹ .

Structural-Activity Relationships :

  • Diethylamino groups (as in the target and ) may enhance CNS penetration due to increased lipophilicity.
  • Hydroxy groups (target, ) could improve binding to metalloenzymes or receptors via chelation.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the CAS number 385405-30-1, features a benzoxazole moiety linked to a hydrazide structure, which is known to influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol
  • Chemical Structure : The compound consists of a benzoxazole ring, a sulfanyl group, and a diethylamino-hydroxybenzylidene moiety.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit various antimicrobial properties. Specifically, studies have shown that derivatives of benzoxazole can possess selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Anticancer Potential

The anticancer activity of benzoxazole derivatives is also noteworthy. Several studies have demonstrated that these compounds can selectively induce cytotoxic effects on various cancer cell lines while sparing normal cells. For instance, compounds similar to the one have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
PC3106

The mechanism of action for compounds like this compound likely involves interaction with specific molecular targets within the cell. These may include enzymes or receptors associated with apoptosis pathways or cellular proliferation mechanisms. The structural features of the compound suggest it may modulate signaling pathways that lead to altered cellular functions .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The findings indicated that certain modifications in the structure significantly enhanced cytotoxicity against cancer cells while reducing toxicity towards normal cells .

Study on Antimicrobial Effects

Another study focused on evaluating the antimicrobial activity of synthesized benzoxazole derivatives against common pathogens. The results highlighted that while many compounds exhibited low antibacterial activity, some showed promising results against Gram-positive strains, indicating potential for development into therapeutic agents .

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